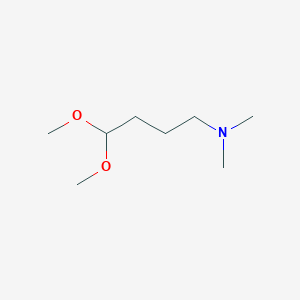
オキサロ酢酸
概要
説明
オキサロ酢酸は、クエン酸サイクル(クレブスサイクル)、糖新生、脂肪酸生合成など、いくつかの代謝経路における重要な中間体です . この化合物は、エネルギー代謝と体内におけるさまざまな生理学的プロセスにおいて重要な役割を果たしています .
2. 製法
合成経路と反応条件: オキサロ酢酸は、クエン酸サイクルにおけるリンゴ酸脱水素酵素の触媒作用によるL-リンゴ酸の酸化によって合成できます . 別の方法では、ピルビン酸と炭酸の縮合が、アデノシン三リン酸(ATP)の加水分解によって駆動されます . このプロセスは、植物の葉肉細胞で起こり、ホスホエノールピルビン酸カルボキシラーゼによって触媒されます .
工業的製造方法: オキサロ酢酸の工業的製造には、通常、炭水化物の微生物発酵が用いられます。特定の菌株の細菌または酵母を用いて、一連の酵素反応によりグルコースまたはその他の糖をオキサロ酢酸に変換します。 生成物は、結晶化またはクロマトグラフィーなどの技術を用いて精製されます .
科学的研究の応用
Oxaloacetic acid has several important applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
作用機序
オキサロ酢酸は、主にクエン酸サイクルの中間体としての役割を通じてその効果を発揮します。 アセチルCoAと結合してクエン酸を生成し、一連の反応を開始して最終的にアデノシン三リン酸(ATP)を生成し、これは体内の主要なエネルギー通貨です . さらに、オキサロ酢酸は、グルコース6-リン酸をグルコースに変換する酵素、グルコース6-ホスファターゼの基質として作用し、さまざまな組織や器官へのエネルギーの安定供給を確保します .
類似の化合物:
ピルビン酸: 糖解とクエン酸サイクルに関与する代謝経路におけるもう1つの重要な中間体。
リンゴ酸: クエン酸サイクルの中間体であり、オキサロ酢酸の還元によって生成されます。
独自性: オキサロ酢酸は、クエン酸サイクル、糖新生、脂肪酸生合成など、複数の代謝経路における役割のために独特です。 さまざまな酵素の基質として作用する能力とエネルギー代謝への関与は、生物学的および産業的な文脈における重要な化合物となっています .
生化学分析
Biochemical Properties
Oxalacetic acid is an intermediate of the citric acid cycle, where it reacts with acetyl-CoA to form citrate, catalyzed by citrate synthase . It is also involved in gluconeogenesis, the urea cycle, the glyoxylate cycle, amino acid synthesis, and fatty acid synthesis . Oxalacetic acid undergoes successive deprotonations to give the dianion, and at high pH, the enolizable proton is ionized .
Cellular Effects
Oxalacetic acid plays a crucial role in regulating glucose metabolism and promoting insulin sensitivity, which may help regulate blood sugar levels and support weight management . Furthermore, research suggests that oxalacetic acid may have antioxidant and neuroprotective properties, making it a topic of interest in the field of neurodegenerative diseases .
Molecular Mechanism
Oxalacetic acid exerts its effects at the molecular level through various mechanisms. It is a key intermediate in the citric acid cycle, where it reacts with acetyl-CoA to form citrate, catalyzed by citrate synthase . It also arises from the condensation of pyruvate with carbonic acid, driven by the hydrolysis of ATP . Oxalacetic acid can also arise from trans- or de-amination of aspartic acid .
Metabolic Pathways
Oxalacetic acid is involved in several metabolic pathways. It is an intermediate in the citric acid cycle, where it reacts with acetyl-CoA to form citrate . It is also involved in gluconeogenesis, the urea cycle, the glyoxylate cycle, amino acid synthesis, and fatty acid synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Oxaloacetic acid can be synthesized through the oxidation of L-malate, catalyzed by malate dehydrogenase in the citric acid cycle . Another method involves the condensation of pyruvate with carbonic acid, driven by the hydrolysis of adenosine triphosphate (ATP) . This process occurs in the mesophyll of plants and is catalyzed by phosphoenolpyruvate carboxylase .
Industrial Production Methods: Industrial production of oxaloacetic acid typically involves the microbial fermentation of carbohydrates. Specific strains of bacteria or yeast are used to convert glucose or other sugars into oxaloacetic acid through a series of enzymatic reactions. The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
反応の種類: オキサロ酢酸は、以下を含むさまざまな化学反応を起こします。
酸化: オキサロ酢酸は、酸化されて二酸化炭素と水になります。
還元: リンゴ酸脱水素酵素によってリンゴ酸に還元できます。
一般的な試薬と条件:
酸化: リンゴ酸脱水素酵素などの酵素によって触媒されます。
還元: リンゴ酸脱水素酵素などの酵素によって触媒されます。
主要な生成物:
酸化: 二酸化炭素と水。
還元: リンゴ酸。
脱炭酸: ピルビン酸.
4. 科学研究における用途
オキサロ酢酸は、科学研究においていくつかの重要な用途があります。
化学: さまざまな化学反応における試薬として、および分析化学における標準物質として使用されます。
生物学: 特にクエン酸サイクルと糖新生を理解するために、代謝研究において重要な役割を果たします.
医学: 糖尿病や肥満などの代謝性疾患の治療における潜在的な治療用途について研究されています.
産業: 特定の医薬品の製造に使用され、アスリートのパフォーマンスを高め、全体的な健康を促進するために、栄養補助食品として使用されます.
類似化合物との比較
Pyruvate: Another key intermediate in metabolic pathways, involved in glycolysis and the citric acid cycle.
Malate: An intermediate in the citric acid cycle, formed by the reduction of oxaloacetic acid.
Fumarate: Another intermediate in the citric acid cycle, formed by the hydration of fumaric acid.
Uniqueness: Oxaloacetic acid is unique due to its role in multiple metabolic pathways, including the citric acid cycle, gluconeogenesis, and fatty acid biosynthesis. Its ability to act as a substrate for various enzymes and its involvement in energy metabolism make it a critical compound in both biological and industrial contexts .
特性
IUPAC Name |
2-oxobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPXUQMNIQBQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021646 | |
| Record name | 2-Oxobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS], Solid | |
| Record name | Oxalacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16302 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Oxalacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
134 mg/mL | |
| Record name | Oxalacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
328-42-7 | |
| Record name | Oxaloacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxaloacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | oxalacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Oxobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxalacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXALOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F399MM81J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxalacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 °C | |
| Record name | Oxalacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)








![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
